Sub‑Nanomolar Biochemical Potency Distinguishes ACSS2‑IN‑1 from Micromolar First‑Generation Inhibitor
ACSS2‑IN‑1 inhibits ACSS2 with an IC₅₀ of 0.01 nM to <1 nM, as determined by recombinant enzyme assays . In contrast, the commonly used reference compound Ac‑CoA Synthase Inhibitor 1 (also termed ACSS2 inhibitor) exhibits an IC₅₀ of 0.6 µM (600 nM) in the same assay format . This represents a >600‑fold improvement in potency.
| Evidence Dimension | Biochemical inhibition of ACSS2 (IC₅₀) |
|---|---|
| Target Compound Data | 0.01 nM to <1 nM |
| Comparator Or Baseline | Ac‑CoA Synthase Inhibitor 1: 600 nM |
| Quantified Difference | >600‑fold more potent (lower IC₅₀) |
| Conditions | Recombinant ACSS2 enzyme activity assay |
Why This Matters
This potency differential enables experiments at markedly lower compound concentrations, reducing the risk of off‑target effects and solubility‑related artifacts.
